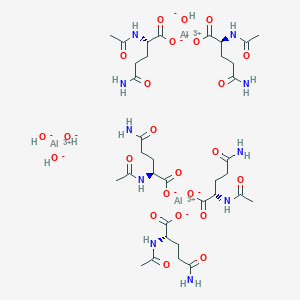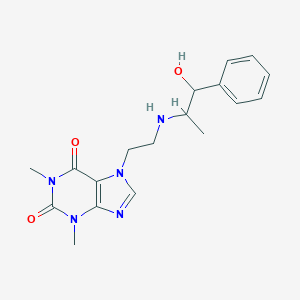
Glycerol, 1-tetradecanoate, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol, 1-tetradecanoate, diacetate, also known as glyceryl tritetradecanoate, is a synthetic compound that is commonly used in scientific research. It is a triacylglycerol ester that is synthesized by the reaction of glycerol with tetradecanoic acid and acetic anhydride. This compound has gained interest in research due to its potential applications in various fields such as drug delivery, cosmetics, and food industry.
作用機序
The mechanism of action of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate is not fully understood. However, it is believed that the compound acts as a carrier for drugs and other active compounds. It has high solubility in both water and lipids, which allows it to penetrate cell membranes and deliver its cargo.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not toxic and does not cause any adverse reactions in humans or animals. However, further studies are needed to fully understand the long-term effects of this compound.
実験室実験の利点と制限
One of the main advantages of using Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in lab experiments is its high solubility in both water and lipids. This makes it an effective carrier for drugs and other active compounds. However, one of the limitations of this compound is its high cost. It is also not readily available in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in scientific research. One potential application is in the field of drug delivery. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a carrier for drugs. Additionally, this compound tritetradecanoate has potential applications in the cosmetics and food industry. Further research is needed to explore these potential applications.
合成法
The synthesis of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate involves the reaction of glycerol with tetradecanoic acid and acetic anhydride. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Glycerol, 1-tetradecanoate, diacetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug delivery. It has been shown to be an effective carrier for drugs due to its high solubility in water and lipids.
特性
CAS番号 |
14473-55-3 |
|---|---|
分子式 |
C21H38O6 |
分子量 |
386.5 g/mol |
IUPAC名 |
2,3-diacetyloxypropyl tetradecanoate |
InChI |
InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3 |
InChIキー |
WPZADTFNTUIQLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)







